

Foreword: The Strategic Value of Polysubstituted Heterocycles

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1519505

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In the landscape of modern medicinal chemistry and materials science, the ability to construct complex, highly functionalized molecular architectures with precision is paramount. Pyridine scaffolds, in particular, are ubiquitous in pharmaceuticals and agrochemicals. However, accessing specific substitution patterns can be a significant synthetic challenge. This guide focuses on a uniquely versatile building block, **4-Bromo-2-chloro-3-iodopyridine** (CAS No: 916203-52-6), a compound engineered for selective, sequential chemical modification. Its strategic arrangement of three distinct halogens provides a roadmap for chemists to build molecular complexity in a controlled, stepwise manner, unlocking synthetic pathways that might otherwise be intractable.

PART 1: Commercial Sourcing and Procurement

4-Bromo-2-chloro-3-iodopyridine is classified as a research chemical and is readily available through specialized fine chemical suppliers. It is typically produced in small to moderate quantities, catering to laboratory-scale research and early-stage process development. When sourcing this reagent, purity is a critical parameter—typically offered at $\geq 97\%$ —as residual impurities can interfere with sensitive catalytic reactions.

Data Presentation: Key Commercial Suppliers

For researchers planning to incorporate this building block, the following table summarizes prominent vendors. It is imperative to request a Certificate of Analysis (CoA) for lot-specific purity data and a Safety Data Sheet (SDS) prior to handling.

Supplier	Example Product Code	Purity	CAS Number
Fluorochem	F048686	98%	916203-52-6[1]
Santa Cruz Biotechnology	sc-281085	N/A	916203-52-6[2]
Matrix Scientific	098484	N/A	916203-52-6[3]
Toronto Research Chemicals	B682473	N/A	916203-52-6[4]

Note: Availability and product codes are subject to change. Always verify with the supplier directly.

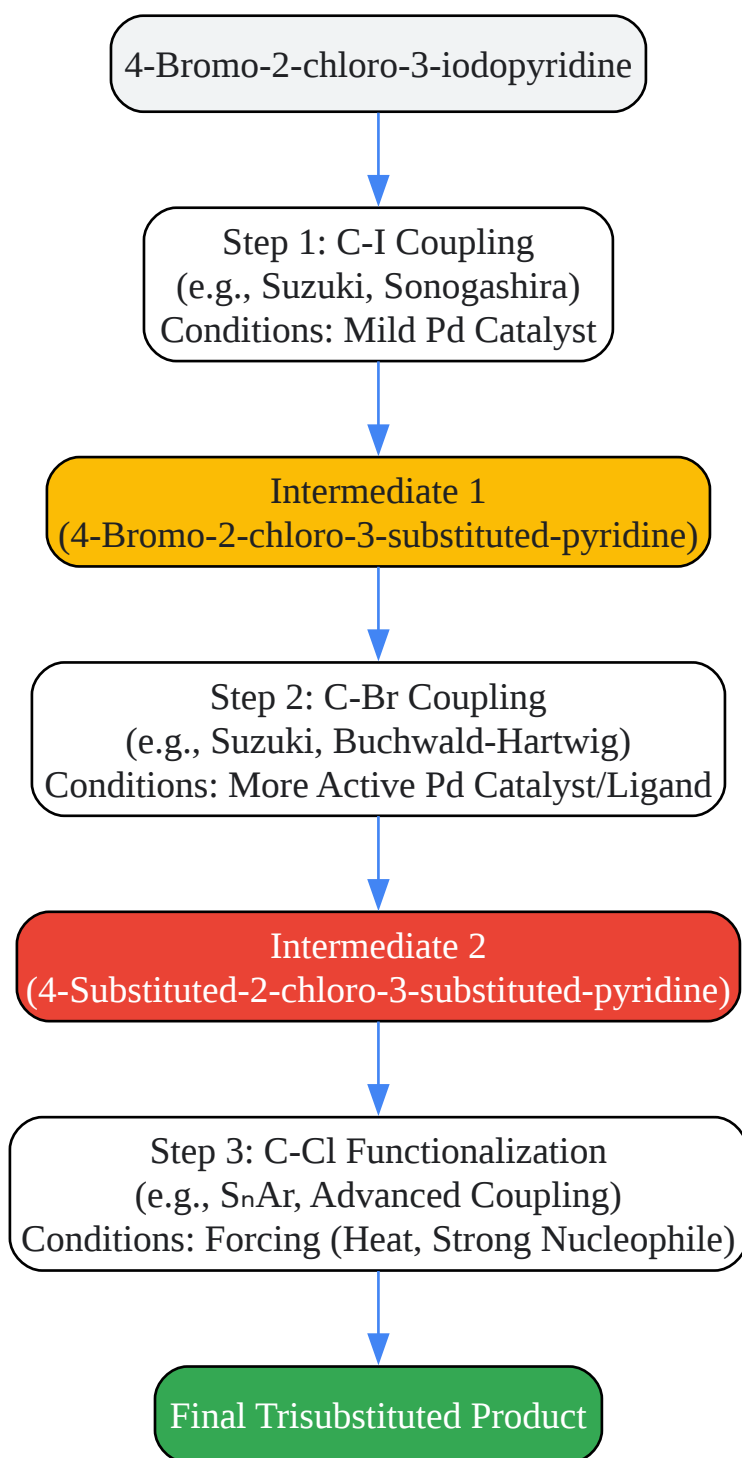
PART 2: The Principle of Orthogonal Reactivity

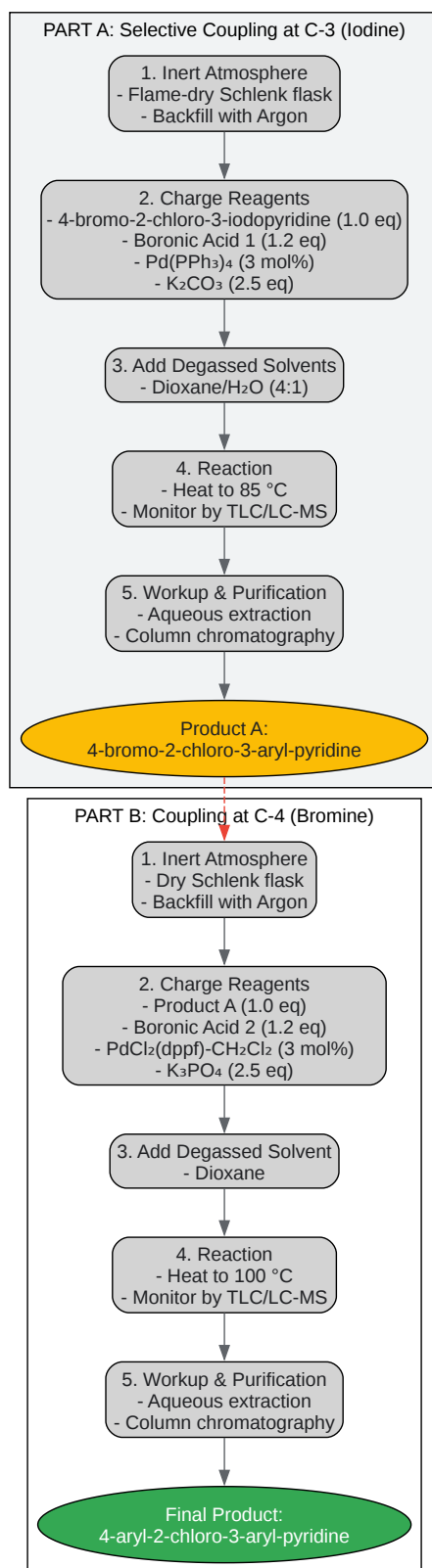
The synthetic power of **4-Bromo-2-chloro-3-iodopyridine** stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This "orthogonality" is a cornerstone of modern synthetic strategy.

Causality Behind Reactivity: The reactivity hierarchy is governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step.[5] The C-I bond is the weakest, followed by C-Br, and then C-Cl, leading to the established reactivity trend: $I > Br > Cl$. [5][6] This allows a chemist to selectively address each position on the pyridine ring by carefully choosing the reaction conditions.

Mandatory Visualization: Sequential Functionalization Strategy

The following diagram illustrates the logical workflow for the stepwise elaboration of the **4-Bromo-2-chloro-3-iodopyridine** core.





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